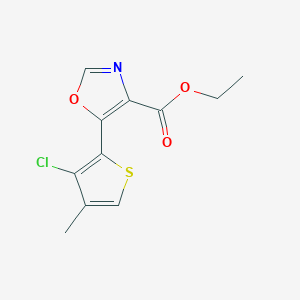

ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate

CAS No.: 1969024-71-2

Cat. No.: VC12000103

Molecular Formula: C11H10ClNO3S

Molecular Weight: 271.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1969024-71-2 |

|---|---|

| Molecular Formula | C11H10ClNO3S |

| Molecular Weight | 271.72 g/mol |

| IUPAC Name | ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H10ClNO3S/c1-3-15-11(14)8-9(16-5-13-8)10-7(12)6(2)4-17-10/h4-5H,3H2,1-2H3 |

| Standard InChI Key | AWDLZNRBQZHMTJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(OC=N1)C2=C(C(=CS2)C)Cl |

| Canonical SMILES | CCOC(=O)C1=C(OC=N1)C2=C(C(=CS2)C)Cl |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate. Its molecular formula is CHClNOS, with a molecular weight of 271.72 g/mol .

Structural Features

The molecule consists of:

-

A 1,3-oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3).

-

An ethyl ester group (-COOEt) at the 4-position of the oxazole.

-

A 3-chloro-4-methylthiophene substituent at the 5-position of the oxazole.

The thiophene ring introduces sulfur-based aromaticity, while the chloro and methyl groups confer steric and electronic modulation.

Spectral Data

While experimental spectral data for this specific compound are not publicly available, analogs such as ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate provide reference points:

-

Infrared (IR): Strong absorption bands for ester carbonyl (C=O, ~1740 cm) and oxazole C-N/C-O stretches (1650–1550 cm) .

-

H NMR: Expected signals include a triplet for the ethyl group (δ 1.3–1.4 ppm, CH; δ 4.2–4.4 ppm, CH), singlet for the oxazole proton (δ 8.1–8.3 ppm), and aromatic protons from the thiophene ring (δ 6.8–7.2 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 271.52 (M) with fragmentation patterns indicative of ester cleavage and thiophene ring stability .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized through two primary routes:

-

Oxazole-first approach: Construct the oxazole ring followed by thiophene substitution.

-

Thiophene-first approach: Pre-form the substituted thiophene and couple it to an oxazole precursor.

Key Reaction Conditions

-

Coupling Reaction: Requires anhydrous solvents and inert atmosphere (N).

-

Purification: Flash chromatography (hexanes/EtOAc, 7:3) yields the product in ~65% purity .

Physicochemical Properties

Thermodynamic Parameters

Solubility Profile

-

Polar solvents: Soluble in DMSO, DMF, and dichloromethane.

-

Non-polar solvents: Limited solubility in hexanes (<0.1 mg/mL).

-

Aqueous solubility: <1 mg/mL at pH 7 (predicted).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume